molecular formula C16H9N3O3 B11842035 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 141717-44-4

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one

Cat. No.: B11842035
CAS No.: 141717-44-4
M. Wt: 291.26 g/mol
InChI Key: KKYYBRRPIZRIEG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound that features a unique structure combining an indene moiety with a pyrazole ring

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrophenylhydrazine with indanone derivatives under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.

    Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making it a candidate for further pharmacological studies.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one exerts its effects is primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indeno-pyrazole core structure allows for binding to specific molecular targets, influencing pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific structural combination of an indene and pyrazole ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

CAS No.

141717-44-4

Molecular Formula

C16H9N3O3

Molecular Weight

291.26 g/mol

IUPAC Name

1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one

InChI

InChI=1S/C16H9N3O3/c20-16-13-4-2-1-3-12(13)15-14(16)9-17-18(15)10-5-7-11(8-6-10)19(21)22/h1-9H

InChI Key

KKYYBRRPIZRIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=NN3C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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